molecular formula C8H11IN2O B14858392 2-(2-Iodo-6-methoxypyridin-4-YL)ethanamine

2-(2-Iodo-6-methoxypyridin-4-YL)ethanamine

Cat. No.: B14858392
M. Wt: 278.09 g/mol
InChI Key: GBWZFTPZWYQMEX-UHFFFAOYSA-N
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Description

2-(2-Iodo-6-methoxypyridin-4-YL)ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 2-position, a methoxy group at the 6-position, and an ethanamine group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodo-6-methoxypyridin-4-YL)ethanamine typically involves the iodination of a pyridine derivative followed by the introduction of the methoxy and ethanamine groups. One common method involves the following steps:

    Iodination: The starting material, 2-chloro-6-methoxypyridine, is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 2-position.

    Amination: The iodinated intermediate is then reacted with ethylenediamine under basic conditions to introduce the ethanamine group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-6-methoxypyridin-4-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups, such as a nitro or amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or ammonia.

Major Products Formed

    Oxidation: Formation of 2-(2-hydroxy-6-methoxypyridin-4-YL)ethanamine.

    Reduction: Formation of 2-(6-methoxypyridin-4-YL)ethanamine.

    Substitution: Formation of 2-(2-nitro-6-methoxypyridin-4-YL)ethanamine or 2-(2-amino-6-methoxypyridin-4-YL)ethanamine.

Scientific Research Applications

2-(2-Iodo-6-methoxypyridin-4-YL)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-6-methoxypyridin-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The ethanamine group may facilitate interactions with amino acid residues in the active sites of enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-methoxypyridin-4-YL)ethanamine
  • 2-(2-Bromo-6-methoxypyridin-4-YL)ethanamine
  • 2-(2-Fluoro-6-methoxypyridin-4-YL)ethanamine

Uniqueness

2-(2-Iodo-6-methoxypyridin-4-YL)ethanamine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom’s size and electron-withdrawing properties can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C8H11IN2O

Molecular Weight

278.09 g/mol

IUPAC Name

2-(2-iodo-6-methoxypyridin-4-yl)ethanamine

InChI

InChI=1S/C8H11IN2O/c1-12-8-5-6(2-3-10)4-7(9)11-8/h4-5H,2-3,10H2,1H3

InChI Key

GBWZFTPZWYQMEX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)CCN)I

Origin of Product

United States

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